5-Fluorocytosine vs. 5-Fluorouracil: Differential Immunosuppressive Potency and Safety Profile
5-Fluorocytosine (5-FC) demonstrates markedly reduced immunosuppressive activity compared to its active metabolite 5-fluorouracil (5-FU), a critical differentiator for its use in already immunocompromised patient populations. Quantitative studies in murine models and human lymphoid cell assays show that 5-FC possesses only a fraction of the immunosuppressive potency of 5-FU [1]. This substantial difference validates the use of 5-FC as a safer, targeted prodrug, where systemic conversion to the more toxic 5-FU is minimized [1].
| Evidence Dimension | Immunosuppressive activity |
|---|---|
| Target Compound Data | About 1% of the activity of 5-fluorouracil in vivo; about 0.1% in vitro |
| Comparator Or Baseline | 5-fluorouracil (5-FU) |
| Quantified Difference | 5-FC has approximately 99% less immunosuppressive activity in vivo and 99.9% less in vitro compared to 5-FU. |
| Conditions | In vivo: murine model, lethal doses; In vitro: mouse and human lymphoid cell responses to plant lectins. |
Why This Matters
This data directly addresses a major safety concern in antifungal therapy, as 5-FC's reduced immunosuppressive activity compared to 5-FU makes it the preferred agent for treating severe fungal infections in patients who are already immunocompromised, such as those with HIV/AIDS or undergoing chemotherapy.
- [1] Berenbaum MC. The immunosuppressive effects of 5-fluorocytosine and 5-fluorouracil. Chemotherapy. 1979;25(1):54-59. doi:10.1159/000237822 View Source
